4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole

Description

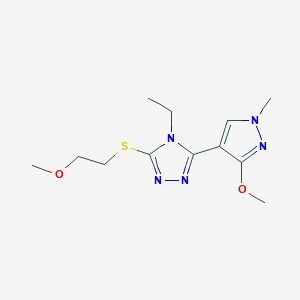

4-Ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with three distinct groups:

- 4-Ethyl group: Enhances lipophilicity and influences pharmacokinetic properties.

- 3-(3-Methoxy-1-methyl-1H-pyrazol-4-yl): A pyrazole ring with methoxy and methyl substituents, which may contribute to electronic effects and receptor binding.

Its synthesis likely involves nucleophilic substitution or cyclization reactions common in 1,2,4-triazole chemistry, with structural confirmation via techniques like NMR, IR, and X-ray crystallography using programs such as SHELXL .

Properties

IUPAC Name |

4-ethyl-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S/c1-5-17-10(9-8-16(2)15-11(9)19-4)13-14-12(17)20-7-6-18-3/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQNPGDCZYTRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCCOC)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole (hereafter referred to as EMPT ) is a heterocyclic compound characterized by the presence of both pyrazole and triazole rings. Its molecular formula is and it exhibits significant potential in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

EMPT features several functional groups that contribute to its reactivity and biological activity. The structure includes:

- An ethyl group ,

- A methoxy group ,

- A methylsulfanyl group .

These functional groups enhance its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Research indicates that EMPT has notable anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms that may involve:

- Induction of apoptosis,

- Inhibition of specific kinases involved in cell cycle regulation.

For instance, studies have demonstrated that derivatives of triazoles exhibit high potency against various cancer cell lines, suggesting that EMPT may also share similar properties. In vitro tests have shown promising results with IC50 values indicating effective concentration thresholds for cancer cell inhibition .

Antimicrobial Activity

EMPT has also been evaluated for its antimicrobial properties. Preliminary studies indicate its effectiveness against a range of bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell walls or inhibition of essential metabolic pathways .

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

Anti-inflammatory Effects

The anti-inflammatory potential of EMPT has been assessed through various assays measuring cytokine levels and inflammatory markers. The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in vitro and in vivo models .

The biological activity of EMPT can be attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The compound likely binds to targets involved in:

- Cell signaling ,

- Enzymatic activity regulation ,

leading to altered cellular responses that favor therapeutic outcomes.

Case Studies

Several case studies have highlighted the efficacy of EMPT and related compounds:

- Study on Anticancer Activity : A study involving human colon cancer (HCT116) cells showed that EMPT derivatives had an IC50 value lower than 10 µM, indicating strong anticancer activity compared to standard treatments like doxorubicin .

- Antimicrobial Assessment : In a comparative study against common pathogens, EMPT displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles, including the compound , exhibit significant activity against various pathogens. For instance:

- A study demonstrated that derivatives of 1,2,4-triazoles showed promising results against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for several synthesized compounds .

- Another research highlighted the efficacy of triazole derivatives in inhibiting fungal growth, particularly against Candida albicans, showcasing their potential as antifungal agents .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 31.25 | |

| Compound B | S. aureus | 62.5 | |

| Compound C | P. aeruginosa | 31.25 | |

| Compound D | C. albicans | 62.5 |

Antioxidant Properties

Research into the antioxidant capabilities of triazole derivatives has shown that they can effectively scavenge free radicals and reduce oxidative stress:

- A study on novel triazole derivatives indicated their potential as antioxidants, which could be beneficial in preventing oxidative damage in biological systems .

The structure of triazole derivatives significantly influences their biological activity:

- Variations in substituents on the sulfur atom and other functional groups can lead to different levels of antimicrobial and antioxidant activity. For example, compounds with specific substitutions demonstrated enhanced activity against bacterial strains compared to others without such modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Anticonvulsant Activity

- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole: Demonstrated ED50 = 1.4 mg/kg (comparable to diazepam). The target compound’s methoxy groups may similarly enhance blood-brain barrier penetration but require validation . COX-2 Inhibition

4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole : COX-2 selectivity index = 1.87. The target compound’s pyrazole and thioether groups could modulate COX-2 affinity, but docking studies are needed .

Antimicrobial Activity

3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazoles : Broad-spectrum activity. The target compound’s 2-methoxyethylthio group may improve solubility and membrane penetration .

Physicochemical Properties

- Solubility : The 2-methoxyethylthio group likely enhances aqueous solubility compared to alkylthio analogues (e.g., 5-((3-phenylpropyl)thio) derivatives) .

- Stability : The ethyl and methyl groups may reduce metabolic degradation relative to compounds with unprotected thiols (e.g., 3-thiol derivatives) .

Q & A

Q. Basic

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, methoxy groups (-OCH₃) show singlet peaks at ~3.8 ppm in ¹H NMR, while thioether (-S-) protons resonate downfield (~2.5–3.5 ppm) .

- IR Spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can molecular docking studies predict the biological activity of this compound?

Advanced

Docking studies using software like AutoDock Vina can model interactions with target enzymes. For example, triazole-pyrazole hybrids have been docked into the active site of 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 enzyme. Key steps include:

- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Binding Affinity : Calculate ΔG values; lower (more negative) values indicate stronger binding. Substituents like methoxyethyl thioether may enhance hydrophobic interactions with the enzyme’s heme pocket .

- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess competitive binding .

How to resolve contradictions in spectral data interpretation for complex triazole derivatives?

Q. Advanced

- Multi-NMR Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous proton peaks with carbon environments .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments, distinguishing regioisomers .

What structural features influence the physicochemical properties of this compound?

Q. Basic

- Lipophilicity : Methoxy (-OCH₃) and thioether (-S-) groups increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Stability : The triazole ring’s aromaticity contributes to thermal stability, while electron-withdrawing substituents (e.g., -CF₃) may reduce hydrolytic degradation .

- Crystallinity : Bulky substituents (e.g., 3-methoxy-1-methylpyrazole) disrupt crystal packing, leading to amorphous solids with higher bioavailability .

What strategies enhance the antimicrobial efficacy of triazole-thione derivatives?

Q. Advanced

- Fluorine Incorporation : Fluorine atoms improve metabolic stability and target binding via electronegative interactions. For example, 5-((2-methoxyethyl)thio) groups paired with fluorine show enhanced antifungal activity against Candida albicans .

- Piperazine Hybrids : Introducing piperazine rings via Mannich reactions increases solubility and modulates pharmacokinetic profiles .

- Bioisosteric Replacement : Replacing sulfur with selenium in the thioether group improves redox activity, potentiating oxidative stress in pathogens .

How to design experiments to assess metabolic stability in pharmacological studies?

Q. Advanced

- In Vitro Models : Incubate the compound with liver microsomes (human or rat) at 37°C, monitoring degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to evaluate competitive inhibition, identifying potential drug-drug interactions .

- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.